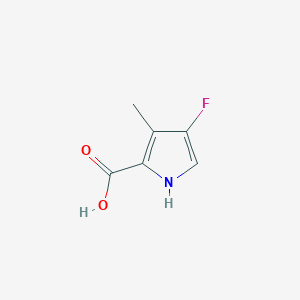
4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid is a fluorinated pyrrole derivative Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Fluorination of Pyrrole Ring: Direct fluorination of the pyrrole ring can be achieved using electrophilic fluorination agents such as xenon difluoride.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, including the reaction of the fluorinated pyrrole with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Electrophilic Fluorination: Xenon difluoride, elemental fluorine.
Carboxylation: Carbon dioxide, bases such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substituted Pyrroles: Formed through substitution reactions.
Oxides and Reduced Derivatives: Formed through oxidation and reduction reactions.
Esters and Amides: Formed through condensation reactions.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid .
- 1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester .
Uniqueness
4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H6FNO2 |
|---|---|
Molekulargewicht |
143.12 g/mol |
IUPAC-Name |
4-fluoro-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H6FNO2/c1-3-4(7)2-8-5(3)6(9)10/h2,8H,1H3,(H,9,10) |
InChI-Schlüssel |
SOFBEQOUNXYUIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC=C1F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















